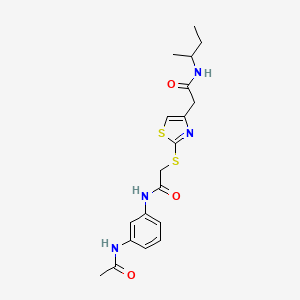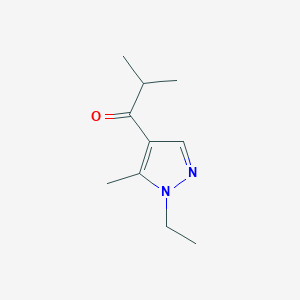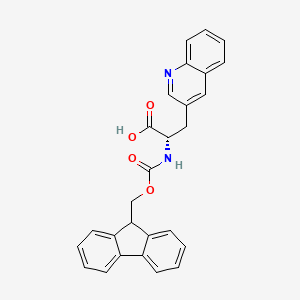
4-Bromo-2-chlorophenyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-2-chlorophenyl methanesulfonate” is a chemical compound with the molecular formula C7H6BrClO3S . It is related to “4-Bromo-2-chlorophenol”, which is a biologically inactive metabolite of profenofos, an organophosphorus pesticide .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, profenofos, can be synthesized by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol .Molecular Structure Analysis
The molecular weight of “this compound” is 285.54274 . For a related compound, “4-Bromo-2-chlorophenol”, the molecular formula is BrC6H3(Cl)OH .Wissenschaftliche Forschungsanwendungen
Sulfonation Reactions
4-Bromo-2-chlorophenyl methanesulfonate plays a significant role in sulfonation reactions. Research has demonstrated its use in the sulfonation of phenols, anisoles, and methyl phenyl sulfates, producing various sulfonic acids. For instance, in the sulfonation of phenyl methanesulfonates, this compound yields specific sulfonic acids under controlled conditions (Wit, D., Woldhuis, A., & Cerfontain, H., 2010).
Synthesis of Antifungal Agents
This compound is also pivotal in the synthesis of certain antifungal agents. For instance, it has been used in the synthesis of α-styryl carbinol derivatives, which are effective in treating systemic fungal infections. New processes for large-scale production of these compounds have been explored, highlighting its industrial and medicinal significance (PestiJaan, A., et al., 1998).
Studies in Organic Chemistry
In the realm of organic chemistry, this compound is used in various synthetic reactions. It serves as a starting material or intermediate in the synthesis of complex organic molecules. For instance, its reaction with glycerol under methanesulfonic acid catalysis has been studied to produce various compounds (Upadhyaya, S., et al., 1997).
Microbial Metabolism Research
This chemical has been instrumental in studies related to microbial metabolism, particularly in understanding the metabolic pathways of methanesulfonic acid, a closely related compound. These studies contribute significantly to our understanding of the biogeochemical cycling of sulfur (Kelly, D., & Murrell, J., 1999).
Environmental Studies
It also finds applications in environmental science. For instance, the movement of 2,4-dichlorophenyl methanesulfonate in plants has been studied to understand the absorption and distribution of certain compounds within plant systems, providing insights into plant physiology and environmental interactions (Rader, W. E., Burton, W. B., & Mcbeth, C., 1970).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-bromo-2-chlorophenyl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO3S/c1-13(10,11)12-7-3-2-5(8)4-6(7)9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESMMTIKWBRYNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=C(C=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2636935.png)
![8-(2-Chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2, 4-dione](/img/structure/B2636936.png)
![N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2636937.png)
![3-(2-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2636940.png)


![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methylazetidin-3-amine](/img/structure/B2636943.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2636944.png)
![1,2-Di(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazine](/img/structure/B2636945.png)

![N-(benzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2636949.png)
![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2636950.png)


